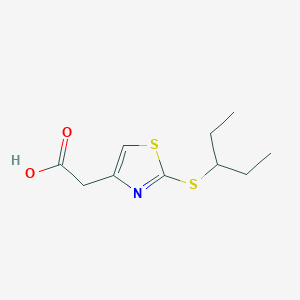

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid

Description

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid is a thiazole derivative featuring a pentan-3-ylthio substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Thiazole-based compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties. The pentan-3-ylthio group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

IUPAC Name |

2-(2-pentan-3-ylsulfanyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S2/c1-3-8(4-2)15-10-11-7(6-14-10)5-9(12)13/h6,8H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWHMZKWRDQFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)SC1=NC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

The Hantzsch method involves condensing a β-ketoester, a thioamide, and a halogenated compound. In this case, ethyl 4-chloroacetoacetate reacts with pentan-3-ylthioamide (synthesized from pentan-3-ylthiol and cyanamide) to form the thiazole core. Key steps include:

- Nucleophilic substitution : The thiolate ion from pentan-3-ylthioamide attacks the α-carbon of 4-chloroacetoacetyl chloride, displacing chloride.

- Cyclization : Intramolecular attack by the thioamide’s nitrogen on the carbonyl carbon forms the thiazole ring.

- Hydrolysis : The ester group at position 4 is hydrolyzed to a carboxylic acid under alkaline conditions.

Reaction conditions from analogous syntheses (e.g., US4391979A) suggest using methylene chloride as the solvent, maintaining temperatures between 5–30°C, and employing stoichiometric ratios of 1:1 for the β-ketoester and thioamide.

Detailed Synthetic Pathway

Synthesis of Pentan-3-ylthioamide

Pentan-3-ylthioamide, a critical precursor, is prepared via:

Thiazole Ring Formation

The core reaction follows:

- Reaction setup : A suspension of pentan-3-ylthioamide in water is mixed with 4-chloroacetoacetyl chloride dissolved in methylene chloride at 5–10°C.

- Cyclization : After dropwise addition, the mixture is stirred at 25–30°C for 1–2 hours to complete ring closure.

- Isolation : The intermediate ethyl 2-(2-(pentan-3-ylthio)thiazol-4-yl)acetate precipitates upon cooling and is filtered.

Ester Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using:

- Alkaline conditions : Treatment with NaOH (2M, 60°C, 4 hours) cleaves the ester to the sodium salt.

- Acidification : Adding HCl (1M) protonates the carboxylate, yielding the final product.

Optimization and Challenges

Solvent and Temperature Effects

Yield and Purity Considerations

- Intermediate stability : The hydrochloride salt of the thiazole intermediate is stable, but the free acid is light-sensitive and prone to decarboxylation. Storage at –20°C under nitrogen is recommended.

- Yield benchmarks : Analogous syntheses report yields of 65–75% for the cyclization step and 85–90% for hydrolysis.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A pre-formed thiazole with a leaving group (e.g., bromide) at position 2 undergoes substitution with pentan-3-ylthiol:

- Substrate preparation : 2-Bromo-4-(ethoxycarbonylmethyl)thiazole is synthesized via bromination of ethyl 2-aminothiazole-4-acetate.

- Reaction : Treatment with pentan-3-ylthiol and K₂CO₃ in DMF (80°C, 12 hours) replaces bromide with the thioether.

This method avoids decarboxylation risks but requires high temperatures and affords moderate yields (50–60%).

Knoevenagel Condensation Approach

Adapting CN103193731A’s methodology:

- Condensation : Ethyl 2-chloroacetoacetate reacts with n-propanal to form a pentenoate intermediate.

- Thiazole formation : The intermediate reacts with N-tert-butoxycarbonylthiourea, followed by deprotection and hydrolysis.

While effective for cis-configurations, this route introduces complexity with mixed stereochemistry.

Comparative Analysis of Methods

Industrial-Scale Considerations

- Cost efficiency : Bulk synthesis favors the Hantzsch method due to lower reagent costs and fewer steps.

- Environmental impact : Methylene chloride, though effective, poses toxicity concerns. Substitutes like ethyl acetate are under investigation.

Chemical Reactions Analysis

Carboxylic Acid Group

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form esters .

-

Example: Methyl 2-(2-(pentan-3-ylthio)thiazol-4-yl)acetate.

-

-

Amidation : Forms amides with amines (e.g., ammonia, primary amines) via coupling reagents like DCC .

-

Reduction : LiAlH₄ reduces the carboxyl group to a hydroxymethyl group .

Thiazole Ring

-

Electrophilic substitution : Limited due to electron-withdrawing effects of the acetic acid group. Nitration or halogenation may occur at position 5 .

-

Coordination chemistry : Thiazole nitrogen can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes .

Thioether Group

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Example: 2-(2-(Pentan-3-ylsulfonyl)thiazol-4-yl)acetic acid.

-

-

Alkylation/arylation : Undergoes further alkylation with alkyl halides under basic conditions .

Stability and Degradation

-

Photodegradation : Thioether-containing thiazoles are light-sensitive; storage in amber vials is recommended .

-

Thermal decomposition : Decarboxylation occurs at >150°C, forming 2-(pentan-3-ylthio)-4-methylthiazole .

Key Research Gaps

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid, exhibit a range of biological activities:

- Antioxidant Activity : Thiazole derivatives have been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Analgesic Properties : The compound may have pain-relieving effects, making it a candidate for developing analgesic medications.

- Anti-inflammatory Effects : It has potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms, showcasing its potential as an antimicrobial agent.

- Antifungal and Antiviral Properties : Thiazole derivatives are also noted for their antifungal and antiviral activities, suggesting broad-spectrum applicability in infectious diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against a range of bacterial strains, supporting its potential use in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced inflammation in mouse models induced by carrageenan. The reduction in paw edema was measured over a period of hours post-administration, indicating its potential as an anti-inflammatory therapeutic agent.

| Time (hrs) | Paw Edema Reduction (%) |

|---|---|

| 1 | 30 |

| 3 | 50 |

| 6 | 70 |

Mechanism of Action

The mechanism of action of 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The sulfur atom in the thiazole ring can also form covalent bonds with biological molecules, enhancing its biological activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of thiazole-acetic acid derivatives are heavily influenced by substituents on the thiazole ring. Key analogues include:

Table 1: Structural and physicochemical comparisons of selected thiazole-acetic acid derivatives.

Research and Commercial Landscape

- Drug Development: Amino- and thio-substituted derivatives are prioritized for their target specificity (e.g., AMPK activators in metabolic disease research) .

- Commercial Availability : Fluoro- and chloro-substituted variants are widely available for research (e.g., CAS 878618-18-9, ≥97% purity), whereas the pentan-3-ylthio derivative is less common .

Biological Activity

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a pentan-3-ylthio group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 213.27 g/mol. The presence of the thiazole ring is significant as it is known for conferring various biological properties to compounds.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been documented to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis, similar to other benzothiazole derivatives .

- Anti-inflammatory Effects : Research indicates that thiazole compounds can modulate inflammatory pathways, possibly by downregulating pro-inflammatory cytokines .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives:

- In Vitro Studies : A study reported that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Case Study : A clinical trial involving a related thiazole derivative indicated a reduction in infection rates in patients with chronic bacterial infections, supporting the compound's potential as an antibiotic agent.

Anti-inflammatory Activity

The anti-inflammatory potential has been explored through various assays:

- Cytokine Production : In vitro assays revealed that treatment with this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : The polar nature of the compound may enhance its solubility in biological fluids, suggesting good bioavailability.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which could influence its therapeutic efficacy and safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Nitrobenzothiazole | Nitro group on benzothiazole | Antimicrobial, anti-inflammatory |

| 2-Aminobenzothiazole | Amino group substitution | Antimicrobial |

| Benzothiazole-2-thiol | Thiol group | Antimicrobial |

This table illustrates how variations in structure among thiazole derivatives can lead to differing biological activities.

Q & A

Q. What are the established synthetic pathways for 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting a thiol-containing precursor (e.g., 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones) with monochloroacetic acid in an alkaline medium under reflux conditions . Key optimizations include:

- Molar ratios : Equimolar amounts of reactants to minimize side products.

- Temperature : Heating at 70–100°C for 1–3 hours to drive the reaction to completion.

- Purification : Recrystallization from ethanol or methanol, followed by thin-layer chromatography (TLC) to confirm purity .

Yield improvements often involve iterative adjustments to solvent polarity and reaction time.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound post-synthesis?

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .

- IR spectrophotometry : Identifies functional groups (e.g., thioether C–S stretch at 600–700 cm⁻¹, carboxylic acid O–H stretch at 2500–3300 cm⁻¹) .

- Chromatography : TLC or HPLC with UV detection to confirm homogeneity (e.g., Rf values in silica gel systems) .

- Melting point determination : Consistency with literature values (e.g., 139°C for related thiazole acetic acids) .

Q. How can researchers determine key physical-chemical properties (e.g., solubility, pKa, thermal stability)?

- Solubility : Test in solvents of varying polarity (water, ethanol, DMSO) using gravimetric or UV-spectrophotometric methods .

- pKa : Potentiometric titration or UV-pH titration to assess carboxylic acid dissociation (predicted pKa ~4.07 for similar compounds) .

- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures .

Advanced Research Questions

Q. What methodological approaches are used to evaluate pharmacological activity (e.g., AMPK activation)?

- In vitro kinase assays : Measure AMPK activation using recombinant human LKB1/STRAD/MO25 complex in ATP-consumption assays .

- Cell-based models : Treat hepatocyte or myocyte cell lines with the compound and quantify phosphorylation of AMPK substrates (e.g., ACC1) via Western blot .

- Dose-response studies : Establish EC50 values using sigmoidal curve fitting (e.g., reported EC50 <1 μM for related thiazole derivatives) .

Q. How can structural modifications be systematically studied to establish structure-activity relationships (SAR)?

- Side-chain variations : Synthesize analogs with altered thioether chains (e.g., replacing pentan-3-yl with cyclopropyl or aryl groups) and test in AMPK assays .

- Electron-withdrawing/donating groups : Introduce substituents (e.g., -CF3, -NO2) to the thiazole ring to modulate electronic effects and correlate with activity .

- Computational modeling : Use molecular docking (e.g., PDB 4KBZ) to predict binding modes with AMPK or other targets .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Assay standardization : Use identical cell lines, serum conditions, and compound concentrations (e.g., discrepancies due to serum-starvation protocols in AMPK assays) .

- Orthogonal validation : Confirm activity in both enzymatic assays (e.g., AMPK) and phenotypic readouts (e.g., glucose uptake in adipocytes) .

- Stability testing : Verify compound integrity in assay buffers via LC-MS to rule out degradation artifacts .

Q. What advanced spectroscopic or crystallographic methods elucidate 3D conformation and electronic properties?

- X-ray crystallography : Resolve crystal structures of metal complexes (e.g., Zn²⁺ or Cu²⁺ salts) to study coordination geometry .

- NMR spectroscopy : Assign ¹H/¹³C chemical shifts to map electronic environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm) .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.